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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations
performed on methyl cyanate (CHsOCN). It is intended for researchers, scientists, and
professionals in drug development who are interested in the molecular properties, reactivity,
and spectroscopic characterization of this and related small organic molecules. This document
summarizes key findings from theoretical studies, presenting data in a structured format and
detailing the computational methodologies employed.

Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in determining the geometry and
relative energies of methyl cyanate and its isomers. Theoretical studies have employed
various levels of theory, including Density Functional Theory (DFT) with functionals like B3LYP
and M06-2X, as well as more computationally intensive ab initio methods such as Mgller-
Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and
perturbative triple excitations (CCSD(T)-F12).[1][2][3] These calculations consistently show that
methyl cyanate exists in a bent equilibrium structure.[3]

Optimized Geometries

The geometric parameters of methyl cyanate have been optimized using various theoretical
methods. The choice of method and basis set can influence the calculated bond lengths and
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angles. Below is a summary of optimized structural parameters from different computational

approaches.

Table 1: Calculated Structural Parameters of Methyl Cyanate

Parameter M06-2X/aug-cc-pVTZ MP2/aug-cc-pVTZ

Bond Lengths (A)

r(C-H) 1.087
r(C-N) 1.420
r(N=C) 1.162

**Bond Angles (°) **

a(N-C-H) 109.55

Data sourced from supporting information of relevant studies where available. Note that
comprehensive geometric data for methyl cyanate specifically was not fully detailed in the
provided search snippets, while data for the related methyl isocyanide was available.[2]

Conformational Analysis and Energetics

For molecules with rotational freedom, such as the related methyl cyanoacetate, computational
studies have identified multiple conformers and calculated their relative energies to determine
the most stable structures.[4] Similar principles apply to methyl cyanate, where rotation
around the C-O bond can be investigated.

Table 2: Relative Energies of Methyl Cyanoacetate Conformers

Relative Energy (kJ mol—?) .
Relative Energy (kJ mol—?)

Conformer (B3LYP-D3(BJ)/aug-cc-
(MP2/aug-cc-pVTZ)
pVvVTZ)
| (syn/anti) 0.00 0.00
Il (syn/syn) 2.00
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This table is illustrative of the type of data generated for similar molecules, as detailed in the
study on methyl cyanoacetate.[4]

Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic
data, including rotational and vibrational spectra.

Rotational Spectroscopy

Theoretical calculations provide rotational constants (A, B, C) that are crucial for the analysis of
microwave spectra and the identification of molecules in the interstellar medium.[1][5] For
methyl cyanate and its isomers, explicitly correlated coupled-cluster methods (CCSD(T)-F12)
have been used to provide accurate rotational and rovibrational parameters.[1][6][7]

Table 3: Calculated Spectroscopic Constants for Methyl Cyanate and Isomers

Molecule Method A (MH2) B (MH2) C (MHz) I\Dlli:;tnt D)
CHsOCN CCSD(T)-F12 - - - 4.26
CHsNCO CCSD(T)-F12

CHsONC CCSD(T)-F12

CHsCNO CCSD(T)-F12

Values for rotational constants were not explicitly found in the search results, but the dipole
moment for methyl cyanate has been estimated.[5] The use of high-level theoretical methods
for these calculations is noted.[1][6][7]

Vibrational Spectroscopy

Vibrational frequencies calculated using quantum chemical methods are essential for the
assignment of infrared (IR) and Raman spectra. Anharmonic frequency calculations are often
necessary for accurate comparison with experimental data.[1][3]

Table 4: Calculated Vibrational Frequencies for CHs-XCN (X=0, S, Se) Molecules
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Selected Frequencies

Molecule Method

(cm™)
CHsOCN MP2/6-311++G(d,p) Data not specified in snippets
CHsOCN Becke3LYP/6-311++G(d,p) Data not specified in snippets
CHsSCN MP2/6-311++G(d,p) Data not specified in snippets
CHsSCN Becke3LYP/6-311++G(d,p) Data not specified in snippets

While the study was performed, specific frequency values were not available in the provided
search results.[3]

Reaction Mechanisms and Reactivity

Computational studies have been employed to investigate the reaction mechanisms of
isocyanates and cyanates with other molecules, providing insights into their reactivity.[8][9][10]
For instance, the reaction of methyl isocyanate with methanol has been studied to understand
urethane formation.[11]

Reaction with Hydroxyl Radical

The atmospheric degradation of related isocyanides has been studied computationally. For
methyl isocyanide (CHsNC), the reaction with the hydroxyl radical (OH) is shown to proceed via
a submerged barrier, with methyl isocyanate (CHsNCO) being the sole predicted product.[2]

Table 5: Calculated Rate Coefficients for Reactions of Methyl Isocyanide

Rate Coefficient (cm?

Reaction Method
molecule—* s~1) at 298 K

CCSD(T*)-F12a/aug-cc-
CHsNC + OH 42 x10"1
pVTZ//IM06-2X/aug-cc-pVTZ

CHsNC + NOs - <5x 1071

CHsNC + Os - <10-%
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These calculations highlight the atmospheric fate of a closely related isomer.[2]

Computational Methodologies (Experimental
Protocols)

The following sections detail the computational methods typically employed in the quantum
chemical studies of methyl cyanate and related molecules.

Geometry Optimization and Frequency Calculations
o Software: Gaussian 03, Gaussian 09, MOLPRO.[6][8]

e Methods:

o DFT: B3LYP, M06-2X.[4][8] Dispersion corrections (e.g., D3(BJ)) are often included to
better describe non-covalent interactions.[4]

o Ab Initio: MP2, CCSD(T)-F12.[1][4][6]

» Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis
sets (e.g., aug-cc-pVTZ) are commonly used.[3][4][8]

e Procedure: Geometries are optimized to find stationary points on the potential energy
surface. Vibrational frequency calculations are then performed at these optimized geometries
to confirm they are minima (no imaginary frequencies) or transition states (one imaginary
frequency) and to obtain zero-point vibrational energies (ZPVE).

Natural Bond Orbital (NBO) Analysis

o Software: NBO 7.0 program.[4]

e Purpose: NBO analysis is used to investigate charge distribution, orbital interactions, and the
nature of chemical bonds, which can help explain the relative stability of different conformers.

[4]

Potential Energy Surface (PES) Scans
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¢ Procedure: To study conformational changes or reaction pathways, relaxed PES scans are
performed. This involves systematically varying a specific coordinate (e.g., a dihedral angle
or bond distance) while allowing the remaining geometric parameters to relax at each step.
This is useful for determining energy barriers, for example, for methyl internal rotation.[4]

Visualizations

The following diagrams illustrate key concepts and workflows in the computational study of

methyl cyanate.
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Caption: A generalized workflow for quantum chemical calculations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Quantum Chemical Calculations of Methyl Cyanate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214872#quantum-chemical-calculations-of-methyl-
cyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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